
4-Chloro-5-ethoxybenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H11ClN2O. It is a derivative of benzene, featuring chloro, ethoxy, and diamine functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethoxybenzene-1,2-diamine typically involves the reaction of 4-chloro-5-ethoxybenzene with suitable amination reagents. One common method is the catalytic hydrogenation of 4-chloro-5-ethoxybenzene-1,2-dinitrobenzene using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 4-chloro-5-ethoxybenzene-1,2-dinitrobenzene using iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the diamine groups to form amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-Chloro-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diamine groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and ethoxy groups may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy.
4-Chloro-1,2-phenylenediamine: Lacks the ethoxy group, making it less hydrophobic.
4-Chloro-5-methoxybenzene-1,2-diamine: Similar but with a methoxy group instead of ethoxy.
Uniqueness
4-Chloro-5-ethoxybenzene-1,2-diamine is unique due to the presence of both chloro and ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to penetrate biological membranes .
Propriétés
Numéro CAS |
64617-65-8 |
|---|---|
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
4-chloro-5-ethoxybenzene-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3 |
Clé InChI |
PZOAWEOGQFCTRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


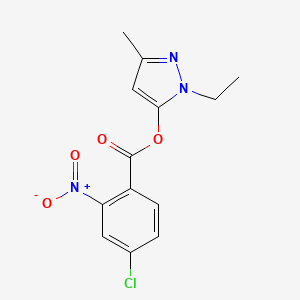
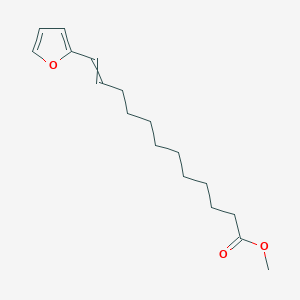
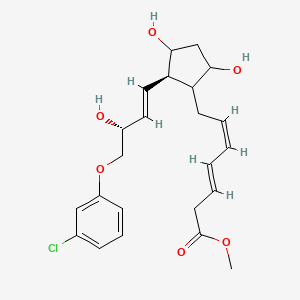
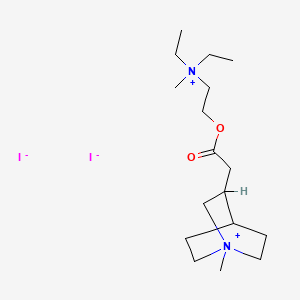
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
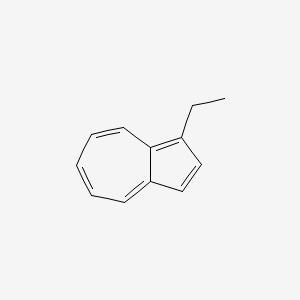
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
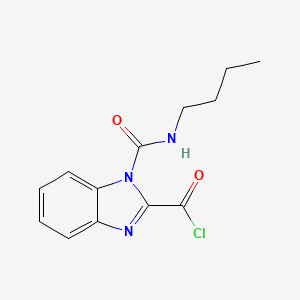
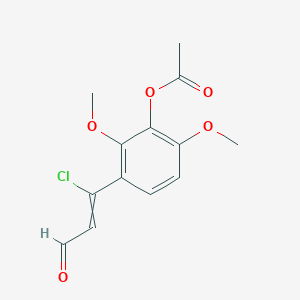
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
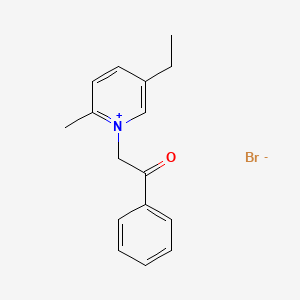
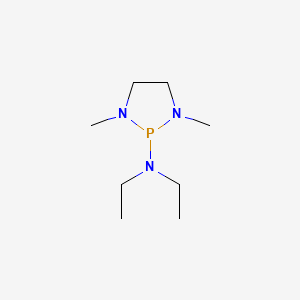
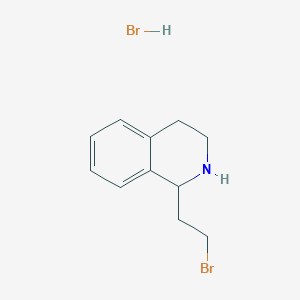
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
